3-Octylthiophene

Description

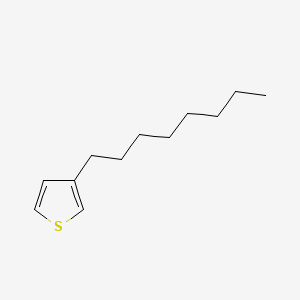

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYWXQCOYRZFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-51-2 | |

| Record name | Poly(3-octylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40340735 | |

| Record name | 3-Octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65016-62-8, 104934-51-2 | |

| Record name | 3-Octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Octylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(3-octylthiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-octylthiophene chemical and physical properties

An In-Depth Technical Guide to 3-Octylthiophene: Chemical and Physical Properties

Introduction

This compound is an alkylated derivative of thiophene (B33073), a sulfur-containing heterocyclic compound. It serves as a crucial monomer in the synthesis of conductive polymers, particularly regioregular poly(this compound) (P3OT).[1] The addition of the octyl side chain to the thiophene ring enhances the solubility of the resulting polymer in organic solvents, which is a significant advantage for solution-based processing and fabrication of electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀S | [4][5] |

| Molecular Weight | 196.35 g/mol | [4][5] |

| CAS Number | 65016-62-8 | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [1][6][7] |

| Odor | Stench, characteristic sulfur-containing odor | [6][7] |

| Density | 0.92 g/mL at 25 °C | [1][5] |

| Boiling Point | 106-107 °C at 3 mmHg | [1][5][7] |

| Melting Point | -19.15 °C (estimate) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.492 | [1][5] |

| Solubility | Soluble in organic solvents such as ether, toluene, and chloroform (B151607); insoluble in water.[1][6] | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[1][6][7] |

Experimental Protocols

Synthesis of this compound via Grignard Coupling

A common and effective method for the synthesis of this compound is the Grignard coupling reaction between 3-bromothiophene (B43185) and an octyl Grignard reagent.[1]

Materials:

-

3-Bromothiophene

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Grignard Reagent Preparation: Under a nitrogen atmosphere, slowly add 1-bromooctane dropwise to a stirred suspension of magnesium turnings in anhydrous ether. The reaction is exothermic and may require initial heating to start. Once initiated, the reaction mixture is typically stirred for 2 hours to ensure the complete formation of the octylmagnesium bromide Grignard reagent.[1]

-

Coupling Reaction: To the freshly prepared Grignard reagent, a solution of 3-bromothiophene in anhydrous ether is added slowly. The reaction mixture is then heated and stirred for approximately 24 hours.[1]

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is carefully quenched by the slow addition of 2N HCl to neutralize the excess Grignard reagent and dissolve the magnesium salts.[1]

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with ether.[1]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[1]

-

Purification: The crude this compound is purified by column chromatography using hexane as the eluent to afford a colorless oily product.[1]

Caption: Synthesis workflow for this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of this compound. The spectrum would show characteristic peaks for the protons on the thiophene ring and the aliphatic protons of the octyl chain.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. The spectrum of this compound would exhibit C-H stretching vibrations for both the aromatic ring and the alkyl chain, as well as C=C and C-S stretching vibrations characteristic of the thiophene ring.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions. Thiophene and its derivatives typically show absorption bands in the UV region.[9]

Applications in Polymer Science

The primary application of this compound is as a monomer for the synthesis of poly(this compound) (P3OT), a widely studied conductive polymer.[2]

Chemical Oxidative Polymerization of this compound

P3OT can be synthesized via oxidative polymerization using an oxidizing agent such as iron(III) chloride (FeCl₃).[2][10]

Procedure Outline:

-

Monomer Dissolution: this compound is dissolved in a suitable solvent like chloroform.

-

Oxidant Addition: A solution of anhydrous FeCl₃ in chloroform is added to the monomer solution.

-

Polymerization: The mixture is stirred at a controlled temperature for a set period (e.g., 12-24 hours) to allow for polymerization.[11]

-

Precipitation and Washing: The resulting polymer is precipitated by pouring the reaction mixture into methanol (B129727). The polymer is then filtered and washed repeatedly with methanol to remove any residual monomer and catalyst.[11]

-

Drying: The purified poly(this compound) is dried under vacuum.

Caption: Oxidative polymerization of this compound.

Safety and Handling

This compound is considered a hazardous chemical.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4]

-

Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents. Keep the container tightly closed.[6][7]

References

- 1. This compound CAS#: 65016-62-8 [m.chemicalbook.com]

- 2. Polythiophene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H20S | CID 566852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 65016-62-8 [sigmaaldrich.com]

- 6. Thiophene, 3-Octyl- | CAS 18749-45-6 | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 7. fishersci.com [fishersci.com]

- 8. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

Synthesis of 3-octylthiophene monomer

An In-depth Technical Guide to the Synthesis of 3-Octylthiophene Monomer

Introduction

This compound is a critical monomer for the synthesis of conductive polymers, particularly poly(this compound) (P3OT), which are integral to the development of organic electronic devices such as organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors. The solubility and processing characteristics of the resulting polymer are significantly influenced by the length of the alkyl side chain, with the octyl group providing a good balance of solubility and electronic performance. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on experimental protocols, data presentation, and reaction pathways for researchers and professionals in materials science and drug development.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods create a carbon-carbon bond between the thiophene (B33073) ring and the octyl side chain. The most prevalent and efficient methods are the Kumada and Stille cross-coupling reactions.

Kumada Cross-Coupling

The Kumada coupling is a highly effective method for forming C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2] For the synthesis of this compound, this typically involves the reaction of an octylmagnesium halide with 3-bromothiophene (B43185).

The catalytic cycle for the nickel-catalyzed Kumada coupling involves oxidative addition, transmetalation, and reductive elimination to form the desired product and regenerate the catalyst.

Caption: Catalytic cycle for the Kumada cross-coupling synthesis of this compound.

This protocol is adapted from established procedures for synthesizing similar 3-alkylthiophenes.[3] All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Grignard Reagent Formation:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1-bromooctane (B94149) (1.1 eq) in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the 1-bromooctane solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a color change. If it does not start, gentle heating may be required.[4][5]

-

Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, octylmagnesium bromide.

-

-

Coupling Reaction:

-

In a separate, flame-dried Schlenk flask, dissolve 3-bromothiophene (1.0 eq) in anhydrous ether/THF.

-

Add the nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), typically 0.5-2 mol%.[6]

-

Cool the thiophene solution to 0 °C in an ice bath.

-

Slowly transfer the prepared Grignard reagent to the thiophene solution via cannula.

-

Allow the reaction mixture to warm to room temperature and then stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly pouring the mixture into a beaker of ice containing a dilute solution of hydrochloric acid (e.g., 2 M HCl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄).

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[3]

-

Stille Cross-Coupling

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[7][8] This method is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents and byproducts.[8]

The palladium-catalyzed Stille coupling follows a similar catalytic cycle involving oxidative addition, transmetalation with the organostannane, and reductive elimination.

Caption: Catalytic cycle for the Stille cross-coupling synthesis of this compound.

This is a general procedure for a Stille coupling reaction.[9] All reactions must be performed under an inert atmosphere.

-

Reaction Setup:

-

To a dry Schlenk flask, add 3-bromothiophene (1.0 eq), octyltributylstannane (1.1 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically 1-2 mol%.

-

Add an anhydrous, degassed solvent like toluene (B28343) or dioxane.

-

-

Coupling Reaction:

-

Subject the flask to several pump/purge cycles with argon to ensure an inert atmosphere.

-

Heat the reaction mixture with stirring to 90-110 °C for 12-16 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The primary challenge is removing the tin byproducts. This is often achieved by column chromatography on silica (B1680970) gel.

-

Alternatively, a potassium fluoride (B91410) workup can be performed by stirring the reaction mixture with a saturated aqueous KF solution to precipitate the tin fluoride salts, which can then be filtered off.

-

Further purification can be achieved via vacuum distillation.

-

Data Summary

Quantitative data for the synthesis of this compound is summarized below. Yields are highly dependent on reaction scale and optimization of conditions.

| Parameter | Kumada Coupling | Stille Coupling |

| Thiophene Source | 3-Bromothiophene | 3-Bromothiophene |

| Alkyl Source | Octylmagnesium Bromide (Grignard) | Octyltributylstannane |

| Catalyst | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ |

| Solvent | Diethyl Ether, THF | Toluene, Dioxane |

| Temperature | 0 °C to Room Temperature | 90 - 110 °C |

| Typical Yield | 60 - 85% | 50 - 80% |

| Advantages | High yield, cost-effective Grignard reagent | High functional group tolerance |

| Disadvantages | Sensitive to moisture, less functional group tolerance | Toxic tin reagents, difficult purification[8] |

Characterization Data

The final product should be characterized to confirm its identity and purity. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

| Spectroscopic Data | Expected Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | ~7.20 (dd, 1H, H-5), ~6.95 (m, 2H, H-2, H-4), ~2.60 (t, 2H, α-CH₂), ~1.65 (quint, 2H, β-CH₂), ~1.30 (m, 10H, alkyl CH₂), ~0.90 (t, 3H, terminal CH₃) |

| ¹³C NMR (CDCl₃) | ~142.0 (C-3), ~128.5 (C-5), ~125.0 (C-4), ~120.0 (C-2), ~31.9, ~30.5, ~29.4, ~29.3, ~29.2, ~22.7 (alkyl carbons), ~14.1 (terminal CH₃) |

References

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. Kumada Coupling [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Electronic and Optical Properties of Poly(3-octylthiophene) (P3OT) Thin Films

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Poly(3-octylthiophene) (P3OT) is a solution-processable conjugated polymer belonging to the poly(3-alkylthiophene) (P3AT) family, which has been a subject of significant research in the field of organic electronics. Its electronic and optical properties are intrinsically linked to its molecular structure, morphology, and processing conditions. This guide provides a comprehensive overview of these properties in thin-film form, details the experimental protocols used for their characterization, and presents key quantitative data in a structured format to aid in research and development.

Electronic Properties of P3OT Thin Films

The electronic characteristics of P3OT are governed by the delocalized π-electron system along its thiophene (B33073) backbone. As a p-type semiconductor, charge transport primarily occurs through the hopping of holes between conjugated segments. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine its charge injection/extraction capabilities and its suitability for various electronic applications.

Key electronic properties are often determined using techniques like Cyclic Voltammetry (CV) to probe the energy levels and by fabricating Organic Thin-Film Transistors (OTFTs) to measure charge carrier mobility.

Table 1: Summary of Key Electronic Properties of P3OT

| Property | Typical Value | Measurement Technique | Notes |

| Hole Mobility (µ) | ~0.62 cm²/V·s[1] | Organic Field-Effect Transistor (OFET) | This high value was reported for highly ordered single crystals; thin-film mobility is typically lower and highly dependent on processing and morphology. Viscoelastic P3OT films have shown higher mobility under strain compared to more rigid polymers.[2] |

| HOMO Level | -5.1 eV to -5.2 eV | Cyclic Voltammetry (CV) | Determined from the onset oxidation potential.[3] |

| LUMO Level | -3.4 eV to -3.5 eV | Cyclic Voltammetry (CV) | Determined from the onset reduction potential.[3] |

| Electrochemical Band Gap (Eg) | ~1.6 eV to 1.7 eV | Cyclic Voltammetry (CV) | Calculated as the difference between HOMO and LUMO levels.[3] |

Optical Properties of P3OT Thin Films

The optical properties of P3OT thin films are dominated by the π-π* electronic transition of the conjugated backbone. The absorption of photons promotes electrons from the HOMO to the LUMO, leading to a characteristic absorption spectrum in the visible range. Subsequent relaxation of these excited states, or excitons, can result in light emission through photoluminescence (PL).

These properties are highly sensitive to the degree of molecular ordering and aggregation. Increased planarity and intermolecular π-π stacking in the solid state typically lead to a red-shift in the absorption spectrum compared to the polymer in solution.[4]

Table 2: Summary of Key Optical Properties of P3OT Thin Films

| Property | Typical Value | Measurement Technique | Notes |

| Absorption Maximum (λmax) | 530 - 550 nm[5] | UV-Vis Spectroscopy | Thin films exhibit a main absorption peak with a clear vibronic shoulder at lower energies, indicative of backbone aggregation.[5] |

| Photoluminescence (PL) Maximum | ~580 - 650 nm | Photoluminescence Spectroscopy | Emission is observed upon excitation near the absorption maximum (e.g., 514 nm).[6] |

| Optical Band Gap (Eg) | ~2.4 eV[7] | UV-Vis Spectroscopy | Determined from the onset of the absorption edge. This value was reported for a P3OT-carbon nanotube composite. |

Experimental Protocols & Visualizations

Detailed and reproducible experimental procedures are crucial for characterizing P3OT thin films. Below are methodologies for key experiments, accompanied by workflow and process diagrams.

Thin Film Fabrication: Spin Coating

Spin coating is a widely used technique for producing uniform thin films of P3OT from solution.[8]

Methodology:

-

Solution Preparation: Dissolve P3OT in a suitable organic solvent (e.g., chlorobenzene, toluene, or 1,2,4-trichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).[9][10] The solution may be heated or stirred to ensure complete dissolution.

-

Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) using a sequence of sonication in solvents like acetone (B3395972) and isopropanol, followed by drying with nitrogen gas. A surface treatment, such as oxygen plasma or a self-assembled monolayer, may be applied to modify the surface energy.[11]

-

Deposition: Dispense a controlled amount of the P3OT solution onto the center of the substrate.

-

Spinning: Accelerate the substrate to a high rotational speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds).[12] The centrifugal force spreads the solution evenly, and solvent evaporation leaves a solid thin film.

-

Annealing (Optional): Post-deposition, the film is often annealed on a hotplate at a specific temperature (e.g., 100-150 °C) to remove residual solvent and improve molecular ordering, which can enhance electronic and optical properties.[9]

Optical Characterization

UV-Visible (UV-Vis) Absorption Spectroscopy This technique measures the absorption of light as a function of wavelength, providing information on the electronic transitions and the optical band gap.

Methodology:

-

A P3OT thin film is prepared on a transparent substrate (e.g., quartz or glass).

-

A baseline spectrum of a blank substrate is recorded.

-

The P3OT film is placed in the beam path of a dual-beam UV-Vis spectrophotometer.

-

The absorbance spectrum is recorded, typically over a range of 300-900 nm. The optical band gap can be estimated from the onset of the absorption edge.[13]

Photoluminescence (PL) Spectroscopy PL spectroscopy measures the emission of light from the film following photoexcitation. It provides insight into the radiative relaxation pathways and the energy of the emissive states.[14]

Methodology:

-

The P3OT thin film is placed in a spectrofluorometer.

-

The film is excited with a monochromatic light source at a wavelength where it absorbs strongly (e.g., 514 nm for P3OT).[6]

-

The emitted light is collected, typically at a 90-degree angle to the excitation source, and its intensity is measured as a function of wavelength.

Electronic Characterization

Cyclic Voltammetry (CV) CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[15]

Methodology:

-

Setup: A three-electrode electrochemical cell is used, containing a working electrode (the P3OT film on a conductive substrate like ITO), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16] These are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

-

Measurement: The potential applied to the working electrode is swept linearly in a cycle (e.g., from -2.0 V to +2.0 V and back). The resulting current flow from the oxidation and reduction of the P3OT film is recorded.

-

Analysis: The HOMO level is calculated from the onset potential of the oxidation peak, and the LUMO level is calculated from the onset of the reduction peak.[3]

Organic Thin-Film Transistor (OTFT) Fabrication and Analysis The charge carrier mobility of P3OT is measured using an OTFT device structure.

Methodology:

-

Device Fabrication: A common architecture is the bottom-gate, bottom-contact (BGBC) structure.[11]

-

A heavily doped silicon wafer acts as the gate electrode with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric.

-

Source and drain electrodes (e.g., gold) are patterned on the SiO₂ using photolithography.

-

The P3OT active layer is then deposited via spin coating over the electrodes and channel region, as described in section 3.1.

-

-

Electrical Characterization: The device is placed in a probe station.

-

Output Characteristics: The drain-source current (IDS) is measured as the drain-source voltage (VDS) is swept, for several constant gate-source voltages (VGS).

-

Transfer Characteristics: IDS is measured as VGS is swept at a constant, high VDS (saturation regime).

-

-

Mobility Extraction: The field-effect mobility (µ) is calculated from the slope of the transfer curve (√|IDS| vs. VGS) in the saturation regime.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Narrow band gap conjugated polymer for improving the photovoltaic performance of P3HT:PCBM ternary blend bulk heterojunction solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On the Electrical and Optical Properties Stability of P3HT Thin Films Sensitized with Nitromethane Ferric Chloride Solutions [mdpi.com]

- 11. researching.cn [researching.cn]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Photoluminescence - Wikipedia [en.wikipedia.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Octylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental spectroscopic characterization of 3-octylthiophene using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document offers detailed experimental protocols and summarizes key spectral data to facilitate the identification and analysis of this important building block in organic electronics and materials science.

Introduction

This compound is an alkylated thiophene (B33073) derivative that serves as a crucial monomer for the synthesis of conductive polymers, most notably poly(this compound) (P3OT). The solubility and processing characteristics imparted by the octyl side chain make it a valuable component in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. Accurate spectroscopic characterization is paramount to ensure monomer purity and to understand the structural properties that influence the performance of the resulting polymers. This guide details the use of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the routine analysis of this compound.

Molecular Structure

The molecular structure of this compound consists of a five-membered aromatic thiophene ring substituted at the 3-position with an eight-carbon alkyl chain.

Caption: Molecular Structure of this compound.

Experimental Protocols

The following sections outline the methodologies for acquiring NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent that dissolves the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl₃) is commonly used for this compound.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.[1]

-

Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz) is suitable for the analysis.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of about 200-220 ppm is standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The Attenuated Total Reflectance (ATR) method is a convenient technique for analyzing liquid samples like this compound.

-

ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Pressure Application: If a pressure clamp is available, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Instrument: A standard FTIR spectrometer.

-

Spectral Range: The mid-infrared range of 4000-400 cm⁻¹ is typically scanned.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation and Interpretation

The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Peak Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | Doublet of Doublets | 1H | H-5 (Thiophene Ring) |

| ~6.95 | Doublet of Doublets | 1H | H-2 (Thiophene Ring) |

| ~6.90 | Doublet of Doublets | 1H | H-4 (Thiophene Ring) |

| ~2.60 | Triplet | 2H | α-CH₂ (Octyl Chain) |

| ~1.60 | Quintet | 2H | β-CH₂ (Octyl Chain) |

| ~1.30 | Multiplet | 10H | -(CH₂)₅- (Octyl Chain) |

| ~0.88 | Triplet | 3H | -CH₃ (Octyl Chain) |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Peak Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | C-3 (Thiophene Ring) |

| ~128.5 | C-5 (Thiophene Ring) |

| ~125.2 | C-2 (Thiophene Ring) |

| ~119.9 | C-4 (Thiophene Ring) |

| ~31.9 | Methylene Carbons (Octyl) |

| ~30.4 | Methylene Carbons (Octyl) |

| ~29.5 | Methylene Carbons (Octyl) |

| ~29.3 | Methylene Carbons (Octyl) |

| ~22.7 | Methylene Carbons (Octyl) |

| ~14.1 | Methyl Carbon (-CH₃) |

FTIR Spectral Data

Table 3: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| ~2955 | C-H Asymmetric Stretch | -CH₃ |

| ~2925 | C-H Asymmetric Stretch | -CH₂- |

| ~2855 | C-H Symmetric Stretch | -CH₂- |

| ~1536 | C=C Stretch | Thiophene Ring |

| ~1465 | C-H Bend (Scissoring) | -CH₂- |

| ~1408 | C=C Stretch | Thiophene Ring |

| ~1377 | C-H Bend (Symmetric) | -CH₃ |

| ~834 | C-H Out-of-Plane Bend | Thiophene Ring |

| ~771 | C-H Out-of-Plane Bend | Thiophene Ring |

| ~723 | C-H Rocking | -(CH₂)n- |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a this compound sample.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

This guide has provided a comprehensive overview of the basic characterization of this compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers and professionals in confirming the identity and purity of this compound, thereby ensuring the quality of this essential monomer for applications in organic electronics and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Octylthiophene: CAS Number and Material Safety Data

This technical guide provides comprehensive information on the chemical compound this compound, focusing on its CAS number and essential material safety data. The information is intended for professionals in research, science, and drug development to ensure safe handling and informed use of this substance.

Chemical Identification

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 65016-62-8 | [1][2][3] |

| Molecular Formula | C12H20S | [1][2][3] |

| Molecular Weight | 196.35 g/mol | [1][2] |

| Synonyms | 3-n-Octylthiophene | [2] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Light yellow liquid | [3] |

| Odor | Stench | [3] |

| Boiling Point | 106 - 107 °C @ 3 mmHg | [3][4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Density | 0.910 g/mL at 25 °C | [3] |

| Specific Gravity | 0.910 | [3] |

| Refractive Index | n20/D 1.492 (lit.) | |

| Solubility | Insoluble in water, soluble in organic solvents like toluene (B28343) and chloroform. | [5] |

Hazard Identification and Safety Data

This compound is classified as a hazardous chemical. The following tables outline its GHS classification and associated hazard and precautionary statements.[3]

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure), Respiratory system | Category 3 |

Hazard and Precautionary Statements: [1]

| Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

NFPA 704 Ratings: [3]

| Category | Rating |

| Health | 2 |

| Flammability | 1 |

| Instability | 0 |

| Physical hazards | N/A |

Experimental Protocols: Safe Handling Procedures

The following protocols are general guidelines for the safe handling of this compound in a laboratory setting. These should be adapted to specific experimental conditions and performed in accordance with institutional safety policies.

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when splashing is possible, consider additional protective clothing.[3]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3][6]

4.2 Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is required for handling this material to minimize inhalation exposure.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

4.3 Handling and Storage

-

Handling:

-

Storage:

4.4 First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3]

4.5 Spills and Disposal

-

Spills:

-

Ensure adequate ventilation.

-

Contain the spillage and soak it up with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[7]

-

Collect the absorbed material into a suitable container for disposal.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

-

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

References

- 1. This compound | C12H20S | CID 566852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 65016-62-8 [amp.chemicalbook.com]

- 5. Thiophene, 3-Octyl- | CAS 18749-45-6 | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

Methodological & Application

Application Note: Ferric Chloride (FeCl₃) Mediated Oxidative Polymerization of 3-Octylthiophene for the Synthesis of Poly(3-octylthiophene) (P3OT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-alkylthiophenes) (P3ATs) are a significant class of conductive polymers with broad applications in organic electronics, including organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors. Among P3ATs, poly(3-octylthiophene) (P3OT) is of particular interest due to its good solubility and processability, which are imparted by the octyl side chain. A common and straightforward method for synthesizing P3OT is through the oxidative chemical polymerization of the this compound monomer using ferric chloride (FeCl₃) as an oxidizing agent. This method is advantageous due to its simplicity and the ability to produce high molecular weight polymers.[1][2] This document provides a detailed protocol for the FeCl₃-mediated oxidative polymerization of this compound, along with a summary of expected quantitative data and a visual workflow of the experimental procedure.

Experimental Protocol

This protocol is a generalized procedure based on commonly cited methods for the synthesis of poly(3-alkylthiophenes).[1][3][4]

Materials:

-

This compound (3OT) monomer

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous chloroform (B151607) (CHCl₃) or other suitable solvent (e.g., toluene, dichloromethane)[5][6][7]

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (Schlenk flask, condenser, dropping funnel)

-

Soxhlet extraction apparatus

-

Thimble filters

Procedure:

-

Reaction Setup:

-

All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (argon or nitrogen) to exclude moisture.

-

In a Schlenk flask, suspend anhydrous FeCl₃ (typically a 4:1 molar ratio of FeCl₃ to monomer) in anhydrous chloroform.[1][8] The concentration is typically around 0.4 M of FeCl₃.[1]

-

-

Polymerization:

-

Dissolve the this compound monomer in a small amount of anhydrous chloroform in a dropping funnel.

-

Slowly add the monomer solution dropwise to the stirred suspension of FeCl₃ at room temperature.[1] The reaction is often exothermic.

-

After the addition is complete, continue to stir the reaction mixture for a specified period, typically ranging from 2 to 24 hours, under an inert atmosphere.[3][6][8] The reaction mixture will turn dark, indicating the formation of the polymer.

-

-

Quenching and Precipitation:

-

Initial Washing:

-

Purification by Soxhlet Extraction:

-

Dry the crude polymer in a vacuum oven.

-

Place the dried polymer in a cellulose (B213188) thimble and perform a Soxhlet extraction.[5][6]

-

A series of extractions with different solvents is used to fractionate the polymer and remove impurities. A typical sequence is:

-

The desired polymer fraction is the one soluble in chloroform (or a similar solvent).

-

-

Final Product Recovery:

-

Collect the chloroform fraction from the Soxhlet extraction.

-

Remove the solvent using a rotary evaporator to yield the purified P3OT.

-

Dry the final polymer product under vacuum to remove any residual solvent. The resulting P3OT should be a dark, lustrous solid.

-

Data Presentation

The molecular weight and yield of the synthesized P3OT are highly dependent on the reaction conditions such as temperature, reaction time, solvent, and monomer to oxidant ratio. The following table summarizes typical quantitative data obtained from FeCl₃-mediated polymerization of 3-alkylthiophenes under various conditions as reported in the literature.

| Solvent | Monomer:FeCl₃ Ratio | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Chloroform | 1:4 | 2 | ~88 | - | - | - | [6] |

| Toluene | 1:4 | 2 | ~79 | - | - | - | [6] |

| Benzene | 1:4 | 2 | ~88 | - | - | - | [6] |

| Dichloromethane | 1:4 | 16 | 32.7 | 4,200 | 7,600 | 1.81 | [7] |

| Chloroform | 1:4 | 16 | 82.5 | 11,800 | 25,400 | 2.15 | [7] |

| Ionic Liquid ([BMIM][SbF₆]) | - | 2 | 99 | 10,700 | 17,000 | 1.59 | [9] |

| Chloroform | 1:4.1 | 24 | 75 | - | - | - | [8] |

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. The data for 3-hexylthiophene (B156222) is often used as a close proxy for this compound due to their structural similarity.

Visualizations

Caption: Experimental workflow for the synthesis of P3OT.

Caption: Proposed mechanism of FeCl₃ oxidative polymerization.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 7. scielo.br [scielo.br]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Grignard Metathesis (GRIM) Synthesis of Regioregular Poly(3-octylthiophene) (P3OT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), such as poly(3-octylthiophene) (P3OT). This technique offers several advantages, including operational simplicity, the ability to be conducted at room temperature, and amenability to large-scale synthesis.[1][2] The GRIM method facilitates the production of structurally homogeneous, head-to-tail (HT) coupled polymers with well-defined molecular weights and narrow molecular weight distributions, which exhibit improved electronic and photonic properties compared to their regiorandom counterparts.[1][3] This document provides detailed protocols and data for the synthesis of regioregular P3OT via the GRIM method.

Data Presentation

The molecular weight and polydispersity of P3OT synthesized by GRIM polymerization can be controlled by adjusting the molar ratio of the monomer to the Ni(dppp)Cl₂ catalyst.[4] Below is a summary of typical molecular weight data obtained for poly(3-alkylthiophene)s synthesized via this method.

| [Monomer]₀/[Ni]₀ Ratio | Polymer | Number Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) | Regioregularity (%) |

| 68 | P3OT | 11.2 | 1.45 | >95 |

| 102 | P3OT | 16.8 | 1.38 | >95 |

| 170 | P3OT | 28.1 | 1.32 | >95 |

| 340 | P3OT | 48.5 | 1.25 | >95 |

Table 1: Molecular weight and polydispersity data for P3OT synthesized by GRIM polymerization with varying monomer to catalyst ratios. Data adapted from studies on poly(3-alkylthiophene)s.[4]

Experimental Protocols

This section details the methodology for the GRIM synthesis of regioregular P3OT.

Materials:

-

2,5-Dibromo-3-octylthiophene (B143100) (monomer)

-

tert-Butylmagnesium chloride (Grignard reagent), 2 M solution in diethyl ether

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol (for precipitation)

-

Hexane (for Soxhlet extraction)

-

Chloroform (B151607) (for Soxhlet extraction)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

-

Monomer Preparation and Grignard Metathesis:

-

In a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromo-3-octylthiophene (1 equivalent).

-

Add anhydrous THF to dissolve the monomer.

-

Slowly add a 2 M solution of tert-butylmagnesium chloride (1 equivalent) via syringe.

-

The reaction mixture is typically stirred at room temperature for 1-2 hours or gently refluxed to ensure the formation of the Grignard reagent.[5][6] This step, known as Grignard metathesis, results in a mixture of two regioisomeric Grignard reagents.[7]

-

-

Polymerization:

-

After the Grignard metathesis is complete, add the Ni(dppp)Cl₂ catalyst (as a solution in THF, if preferred) to the reaction mixture. The amount of catalyst will determine the final molecular weight of the polymer (see Table 1).[4]

-

The polymerization is typically carried out at room temperature and proceeds for a set amount of time, often ranging from 30 minutes to a few hours, depending on the desired molecular weight.[5]

-

-

Quenching and Precipitation:

-

After the desired polymerization time, the reaction is quenched by slowly pouring the reaction mixture into a beaker of methanol. This will cause the polymer to precipitate.

-

-

Purification by Soxhlet Extraction:

-

Collect the precipitated polymer by filtration.

-

The crude polymer is then purified by sequential Soxhlet extraction to remove impurities such as residual monomer, catalyst, and salts.[4][8]

-

The typical sequence of solvents for Soxhlet extraction is:

-

Methanol: to remove any remaining salts and small molecules.

-

Hexane: to remove oligomers and any remaining monomer.

-

Chloroform: to extract the desired regioregular P3OT.

-

-

The polymer is isolated by evaporating the chloroform from the final extract.

-

-

Characterization:

-

The purified P3OT can be characterized by various techniques:

-

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical pathway of the GRIM synthesis of P3OT.

Caption: Experimental workflow for the GRIM synthesis of P3OT.

Caption: Chemical reaction pathway for the GRIM synthesis of P3OT.

References

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Poly(3-octylthiophene) via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-octylthiophene) (P3OT) is a conductive polymer belonging to the poly(3-alkylthiophene) (P3AT) family, which is of significant interest for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been successfully employed for the synthesis of various conjugated polymers, including P3OT. This method offers several advantages, such as mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a wide range of boronic acids and their esters. This document provides detailed application notes and protocols for the synthesis of P3OT using the Suzuki coupling reaction.

Principle of the Reaction

The Suzuki coupling polymerization for the synthesis of P3OT typically involves the palladium-catalyzed reaction between a dibrominated this compound monomer and a corresponding diboronic acid or ester derivative, or the self-condensation of a this compound monomer bearing both a halide and a boronic acid/ester functionality. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Experimental Protocols

Materials and Reagents

-

Monomer: 2,5-Dibromo-3-octylthiophene (B143100) or 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-octylthiophene

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine)

-

Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or cesium fluoride (B91410) (CsF)

-

Solvent: Anhydrous toluene, tetrahydrofuran (B95107) (THF), or 1,4-dioxane

-

Aqueous solution of the base (e.g., 2 M K₂CO₃)

-

Purification Solvents: Methanol (B129727), hexane, chloroform (B151607)

General Procedure for Suzuki Polycondensation

-

Monomer and Catalyst Preparation: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer (e.g., 2,5-dibromo-3-octylthiophene and an equimolar amount of a diboronic ester partner, or a single AB-type monomer) in the chosen anhydrous organic solvent (e.g., toluene).

-

Addition of Catalyst and Base: To the stirred monomer solution, add the palladium catalyst (e.g., 1-3 mol% of Pd(PPh₃)₄). Subsequently, add the aqueous base solution (e.g., 2 M K₂CO₃, typically 2-3 equivalents per mole of the halide).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the crude polymer and wash it sequentially with methanol, hexane, and chloroform to remove catalyst residues, oligomers, and other impurities.

-

The polymer can be further purified by Soxhlet extraction using a sequence of solvents (e.g., methanol, hexane, and finally chloroform to extract the desired polymer fraction).

-

Precipitate the purified polymer from the chloroform solution by adding it to methanol.

-

Collect the final polymer by filtration and dry it under vacuum.

-

Data Presentation

| Polymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |

| Poly(3-hexylthiophene) | Suzuki Coupling | 11.4 | - | < 1.5 | - | [1] |

| Poly(this compound) | Grignard Metathesis | 12 - 72 | - | 1.3 - 1.5 | - | |

| Poly(this compound) | Stille Coupling | - | 214 | 1.48 | ~90% |

Note: The data provided is representative and actual results may vary depending on the specific reaction conditions.

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for P3OT Synthesis

Caption: General experimental workflow for the synthesis of P3OT via Suzuki coupling.

References

Application Notes and Protocols for Spin Coating Fabrication of Poly(3-octylthiophene) (P3OT) Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-octylthiophene) (P3OT) is a conductive polymer widely investigated for its potential in organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of these devices is critically dependent on the quality and morphology of the P3OT thin film. Spin coating is a prevalent technique for fabricating uniform P3OT thin films due to its simplicity, low cost, and ability to control film thickness and morphology with high precision.[1][2]

This document provides a comprehensive guide to the fabrication of P3OT thin films using the spin coating method. It includes detailed protocols for substrate cleaning, solution preparation, the spin coating process, and post-deposition annealing. The parameters provided are based on established procedures for similar poly(3-alkylthiophenes) (P3ATs) and should serve as a robust starting point for process optimization.

Key Parameters and Their Influence on Film Properties

The final characteristics of the spin-coated P3OT thin film are determined by a combination of solution and process parameters. Understanding the influence of each parameter is crucial for achieving the desired film thickness, uniformity, and molecular ordering.

Data Presentation: Spin Coating Parameters and Expected Film Properties

The following tables summarize the key parameters and their general influence on the final P3OT film characteristics.

Table 1: P3OT Solution Preparation Parameters

| Parameter | Recommended Starting Range | Influence on Film Properties |

| Solvent | Chloroform, Toluene, Chlorobenzene, Dichlorobenzene | Solvent choice significantly impacts polymer solubility, solution viscosity, and drying time.[3] Solvents with higher boiling points (e.g., Chlorobenzene, Dichlorobenzene) evaporate more slowly, allowing more time for polymer chains to self-organize, which can lead to more crystalline and ordered films.[3][4] |

| Polymer Concentration | 5 - 20 mg/mL | Higher polymer concentrations increase the viscosity of the solution, generally resulting in thicker films.[5][6] |

| Dissolution Temperature | 40 - 50 °C | Gently heating can aid in the complete dissolution of the P3OT polymer. |

| Dissolution Time | 4 - 12 hours (overnight) | Adequate time is required to ensure the polymer is fully dissolved and the solution is homogeneous. |

| Filtration | 0.2 - 0.45 µm PTFE syringe filter | Filtering the solution before use is critical to remove dust and undissolved polymer aggregates, preventing defects in the final film.[7] |

Table 2: Spin Coating Process Parameters

| Parameter | Recommended Starting Range | Influence on Film Properties |

| Spin Speed | 1000 - 4000 rpm | Film thickness is inversely proportional to the square root of the spin speed.[8] Higher spin speeds produce thinner films due to greater centrifugal force.[9] |

| Spin Time | 30 - 60 seconds | Longer spin times can lead to thinner and more uniform films, up to a point where the film is dry and thickness becomes constant.[10] |

| Acceleration Rate | 1000 - 3000 rpm/s | A moderate acceleration rate helps in uniformly spreading the solution before the main spinning stage. |

| Dispense Method | Static or Dynamic | A static dispense (depositing solution on a stationary substrate) is simpler. A dynamic dispense (depositing on a slowly rotating substrate, ~500 rpm) can improve spreading and reduce material waste.[10] |

| Substrate | Glass, Silicon, ITO-coated glass | The choice of substrate and its surface energy can influence film adhesion and molecular orientation at the interface. |

Table 3: Post-Deposition Annealing Parameters

| Parameter | Recommended Starting Range | Influence on Film Properties |

| Annealing Temperature | 110 - 150 °C | Annealing above the glass transition temperature of P3OT provides thermal energy for polymer chains to rearrange into more ordered, crystalline structures, which typically enhances charge carrier mobility. The optimal temperature depends on the specific P3OT molecular weight.[11][12] |

| Annealing Time | 10 - 30 minutes | Sufficient time is needed for the polymer chains to achieve a more ordered state.[5] Prolonged annealing at high temperatures can lead to degradation. |

| Annealing Atmosphere | Inert (e.g., Nitrogen, Argon) | An inert atmosphere is crucial to prevent oxidative degradation of the P3OT film at elevated temperatures.[5] |

Experimental Workflow and Diagrams

The overall process for P3OT thin film fabrication can be broken down into four main stages: Substrate Preparation, P3OT Solution Preparation, Spin Coating, and Post-Deposition Annealing.

Caption: Experimental workflow for P3OT thin film fabrication.

Detailed Experimental Protocols

This section provides a step-by-step procedure for fabricating P3OT thin films.

Materials and Equipment

-

Polymer: Poly(this compound) (P3OT) powder

-

Solvents: High-purity chloroform, toluene, or chlorobenzene

-

Substrates: Glass slides, silicon wafers, or ITO-coated glass

-

Cleaning Agents: Deionized (DI) water, acetone, isopropanol

-

Equipment:

-

Spin coater

-

Hotplate with magnetic stirring

-

Ultrasonic bath

-

Inert atmosphere glovebox or chamber

-

Syringe filters (0.2 µm or 0.45 µm pore size, PTFE)

-

Glass vials, stir bars, and pipettes

-

Nitrogen or filtered air gun

-

Protocol for Substrate Cleaning

A pristine substrate surface is essential for the deposition of a uniform, defect-free thin film.

-

Place the substrates in a substrate rack or beaker.

-

Sequentially sonicate the substrates in DI water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.[5]

-

After the final sonication step, thoroughly rinse the substrates with fresh isopropanol.

-

Dry the substrates using a stream of high-purity nitrogen or filtered air.[5]

-

Optional but Recommended: For improved solution wettability, treat the cleaned, dry substrates with an ultraviolet (UV)-Ozone cleaner for 10-15 minutes immediately before use.[5]

Protocol for P3OT Solution Preparation

-

In a clean, dry glass vial, weigh the desired amount of P3OT powder to achieve a concentration between 5-20 mg/mL.

-

Using a pipette, add the calculated volume of the chosen solvent (e.g., chlorobenzene) to the vial.

-

Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

Place the vial on a hotplate and stir the solution at a slightly elevated temperature (40-50 °C) overnight, or until the polymer is completely dissolved.[5]

-

Before use, allow the solution to cool to room temperature.

-

Just prior to spin coating, draw the solution into a syringe and filter it through a 0.2 µm PTFE syringe filter directly onto the substrate. This step removes any remaining micro-aggregates or dust particles.[5]

Protocol for Spin Coating

-

Ensure the spin coater is level and the bowl is clean.

-

Place the cleaned substrate onto the center of the spin coater chuck and turn on the vacuum to secure it.

-

Using the filtered syringe, dispense a small amount of the P3OT solution onto the center of the substrate. The amount should be sufficient to cover the entire substrate surface during the initial spreading phase.

-

Start the pre-programmed spin coating recipe immediately. A typical two-step program is effective:

-

Step 1 (Spreading): 500 rpm for 5-10 seconds.

-

Step 2 (Thinning): 1000 - 4000 rpm for 30-60 seconds.

-

-

Once the process is complete, turn off the vacuum and carefully remove the coated substrate using tweezers.

Protocol for Thermal Annealing

-

Immediately transfer the freshly coated substrate to a hotplate located inside an inert atmosphere glovebox (e.g., filled with nitrogen or argon).

-

Set the hotplate to the desired annealing temperature (e.g., 120 °C).

-

Anneal the film for the specified time (e.g., 15 minutes).[5]

-

After annealing, turn off the hotplate and allow the substrate to cool down to room temperature slowly within the inert atmosphere before removing it for characterization.

Troubleshooting Common Defects

The relationship between spin coating parameters and potential film defects is illustrated below.

Caption: Common defects in spin coating and their causes.

References

- 1. ossila.com [ossila.com]

- 2. Spin coating - Wikipedia [en.wikipedia.org]

- 3. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sps-polos.com [sps-polos.com]

- 8. youtube.com [youtube.com]

- 9. techno-press.org [techno-press.org]

- 10. louisville.edu [louisville.edu]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application [mdpi.com]

Application Notes and Protocols for the Electrochemical Polymerization of 3-Octylthiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of 3-octylthiophene (3OT) to produce poly(this compound) (P3OT), a conductive polymer with significant potential in various applications, including sensors, organic electronics, and drug delivery systems.

Introduction

Poly(this compound) is a member of the polythiophene family, known for its good solubility, processability, and electrical conductivity.[1] Electrochemical polymerization is a powerful technique for synthesizing P3OT films directly onto an electrode surface, offering precise control over film thickness, morphology, and properties.[2] This method involves the oxidation of the this compound monomer at an electrode surface, leading to the formation of radical cations that subsequently couple to form the polymer chain. The resulting polymer film can be reversibly doped and de-doped, allowing for the tuning of its electrical and optical properties.

Experimental Overview

The electrochemical polymerization of this compound is typically carried out in a three-electrode electrochemical cell containing a solution of the monomer and a supporting electrolyte in an appropriate organic solvent. The most common methods for electropolymerization are potentiostatic, galvanostatic, and potentiodynamic (cyclic voltammetry).

Key Parameters and Materials

The successful electrochemical synthesis of P3OT is dependent on several key parameters and the quality of the materials used.

| Parameter/Material | Typical Range/Specification | Notes |

| Monomer | This compound (3OT) | Purity is critical for achieving high-quality polymer films. |

| Solvent | Acetonitrile (B52724) (MeCN), Dichloromethane (CH2Cl2) | Should be of high purity and dried to minimize water content. |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), Lithium perchlorate (B79767) (LiClO4) | Provides conductivity to the solution. Typically used at a concentration of 0.1 M. |

| Working Electrode | Platinum (Pt), Indium Tin Oxide (ITO) coated glass, Gold (Au) | The substrate on which the polymer film is deposited.[3] |

| Counter Electrode | Platinum wire or foil | Completes the electrical circuit. |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl), Saturated Calomel Electrode (SCE) | Provides a stable potential reference. |

| Monomer Concentration | 5 mmol L-1 to 50 mmol L-1 | Higher concentrations can lead to faster polymerization.[2] |

| Electrolyte Concentration | 0.1 mol L-1 | |

| Temperature | Room Temperature |

Experimental Protocols

The following are detailed protocols for the three primary methods of electrochemical polymerization of this compound.

Protocol 1: Potentiodynamic Polymerization (Cyclic Voltammetry)

This method involves cycling the potential of the working electrode between defined limits, allowing for both polymerization and characterization of the resulting polymer film.

Materials and Equipment:

-

This compound (3OT) monomer

-

Acetonitrile (anhydrous)

-

Tetrabutylammonium hexafluorophosphate (TBAPF6)

-

Three-electrode electrochemical cell

-

Potentiostat/Galvanostat

-

Working electrode (e.g., Pt disc)

-

Counter electrode (e.g., Pt wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Prepare the Electrolyte Solution: In a clean, dry electrochemical cell, dissolve TBAPF6 in acetonitrile to a final concentration of 0.1 M. Add this compound monomer to the desired concentration (e.g., 10 mM).

-

Deoxygenate the Solution: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere above the solution throughout the experiment.

-

Assemble the Electrochemical Cell: Place the working, counter, and reference electrodes in the cell, ensuring the working electrode surface is fully immersed in the electrolyte solution.

-

Perform Cyclic Voltammetry:

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.6 V vs. Ag/AgCl) and back.[4]

-

Set the scan rate, typically between 20 and 100 mV/s.[5]

-

Run a desired number of cycles. The polymer film will grow with each successive cycle, as indicated by an increase in the peak currents.

-

-

Post-Polymerization Treatment:

-

After polymerization, rinse the polymer-coated electrode with fresh, monomer-free solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.

-

The film can then be characterized in a fresh, monomer-free electrolyte solution.

-

Protocol 2: Potentiostatic Polymerization

In this method, a constant potential is applied to the working electrode to drive the polymerization.

Procedure:

-

Prepare the Setup: Follow steps 1-3 from the Potentiodynamic Protocol.

-

Apply a Constant Potential: Apply a constant potential at which the monomer oxidizes (e.g., +1.4 V vs. Ag/AgCl). The choice of potential is crucial and should be at or slightly above the onset of monomer oxidation as determined by cyclic voltammetry.

-

Monitor the Current: The current will initially be high and then decrease as the polymer film grows and its resistance increases. The total charge passed during the polymerization is proportional to the amount of polymer deposited.

-

Terminate the Reaction: Stop the polymerization after a desired amount of time or when the desired charge has been passed.

-

Post-Polymerization Treatment: Follow step 5 from the Potentiodynamic Protocol.

Protocol 3: Galvanostatic Polymerization

This method involves applying a constant current and monitoring the potential of the working electrode.

Procedure:

-

Prepare the Setup: Follow steps 1-3 from the Potentiodynamic Protocol.

-

Apply a Constant Current: Apply a constant anodic current density (e.g., 0.1 to 10 mA/cm²).[2]

-

Monitor the Potential: The potential of the working electrode will increase to a value sufficient to oxidize the monomer and will remain relatively stable during film growth.

-

Terminate the Reaction: Stop the polymerization after a desired amount of time.

-

Post-Polymerization Treatment: Follow step 5 from the Potentiodynamic Protocol.

Characterization of Poly(this compound) Films

The synthesized P3OT films can be characterized by various electrochemical and spectroscopic techniques.

| Characterization Technique | Information Obtained | Typical Results |

| Cyclic Voltammetry (CV) | Redox behavior, doping/dedoping potentials, electrochemical stability. | Reversible oxidation and reduction peaks corresponding to p-doping and dedoping. Oxidation potential is typically observed between 0.5 V and 1.0 V vs. Ag/AgCl. |

| UV-Vis Spectroscopy | Electronic transitions, bandgap. | An absorption maximum in the neutral state around 450-550 nm. The absorption spectrum changes significantly upon doping. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure, confirmation of polymerization. | Characteristic peaks corresponding to the thiophene (B33073) ring and the octyl side chain. |

| Scanning Electron Microscopy (SEM) | Film morphology and thickness. | Typically shows a globular or fibrous morphology depending on the polymerization conditions. |

| Four-Point Probe Measurement | Electrical conductivity. | Conductivity varies with the doping level and can range from insulating to highly conductive. |

Data Presentation

Table 1: Summary of Electrochemical Polymerization Parameters for this compound

| Parameter | Potentiodynamic (CV) | Potentiostatic | Galvanostatic |

| Applied Signal | Potential Sweep | Constant Potential | Constant Current |

| Typical Potential Range | 0 V to +1.6 V vs. Ag/AgCl[4] | +1.4 V vs. Ag/AgCl | Potential varies |

| Typical Current Density | Current varies | Current varies | 0.1 - 10 mA/cm²[2] |

| Scan Rate (for CV) | 20 - 100 mV/s[5] | N/A | N/A |

| Control Parameter | Potential | Potential | Current |

| Film Growth | Incremental with each cycle | Continuous over time | Continuous over time |

Visualizations

Caption: Experimental workflow for electrochemical polymerization.